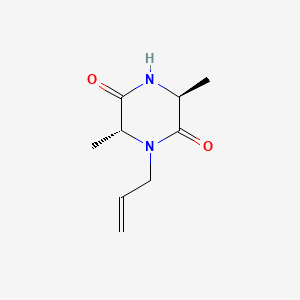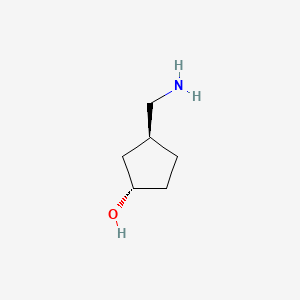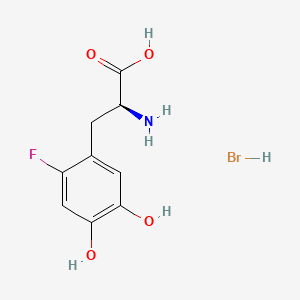
6-Fluor-L-Dopa-Hydrobromid-Salz
Übersicht
Beschreibung
6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA, a compound widely known for its role in the treatment of Parkinson’s disease. This compound is characterized by the presence of a fluorine atom at the 6th position of the aromatic ring, which significantly alters its chemical and biological properties. The molecular formula of 6-Fluoro L-DOPA Hydrobromide Salt is C9H10FNO4·HBr, and it has a molecular weight of 296.09 g/mol .
Wissenschaftliche Forschungsanwendungen
6-Fluoro L-DOPA Hydrobromide Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in studies involving neurotransmitter pathways, particularly those related to dopamine.
Medicine: It serves as a precursor for radiolabeled compounds used in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and neuroendocrine tumors
Industry: The compound is employed in the development of pharmaceuticals and diagnostic agents.
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .
Mode of Action
6-Fluoro L-DOPA Hydrobromide Salt interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .
Biochemical Pathways
The biochemical pathway affected by 6-Fluoro L-DOPA Hydrobromide Salt involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro L-DOPA Hydrobromide Salt involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .
Result of Action
The result of the action of 6-Fluoro L-DOPA Hydrobromide Salt is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .
Biochemische Analyse
Biochemical Properties
6-Fluoro L-DOPA Hydrobromide Salt interacts with various enzymes, proteins, and other biomolecules. As DOPA is the precursor of the neurotransmitter dopamine, the accumulation of 6-Fluoro L-DOPA Hydrobromide Salt in the brain reflects the functional integrity of the presynaptic dopaminergic synthesis .
Cellular Effects
6-Fluoro L-DOPA Hydrobromide Salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Fluoro L-DOPA Hydrobromide Salt exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Fluoro L-DOPA Hydrobromide Salt change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt typically involves the fluorination of L-DOPA. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring of L-DOPA. This process often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 6-Fluoro L-DOPA Hydrobromide Salt may involve automated synthesis processes to ensure high yield and purity. The use of automated radiosynthesizers has been reported to be effective in producing this compound, especially for applications in positron emission tomography (PET) imaging .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro L-DOPA Hydrobromide Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-DOPA: The non-fluorinated analog used in the treatment of Parkinson’s disease.
6-Fluoro DOPA: Another fluorinated analog with similar applications.
3,4-Dihydroxyphenylalanine (DOPA): The parent compound from which L-DOPA and its analogs are derived
Uniqueness
6-Fluoro L-DOPA Hydrobromide Salt is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and allows for its use in PET imaging, providing valuable insights into neurological functions and disorders .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELPBCSJSDDFZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747803 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154051-94-2 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



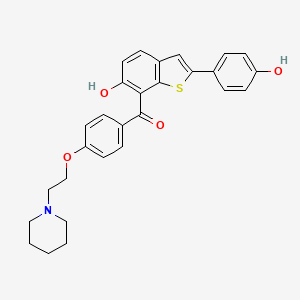
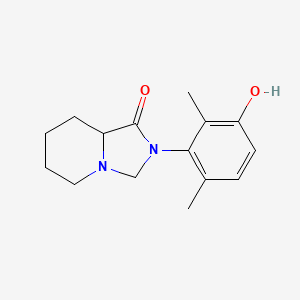
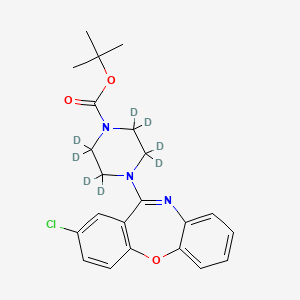
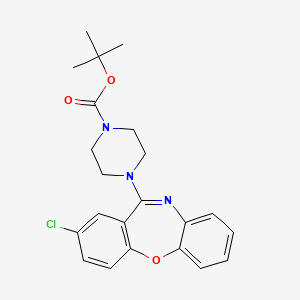

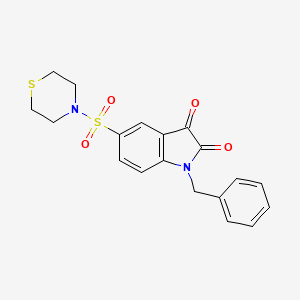
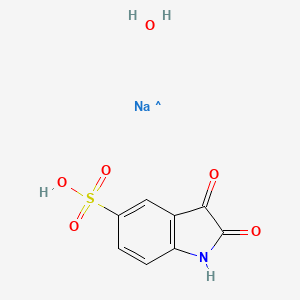
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
